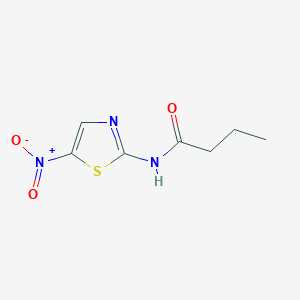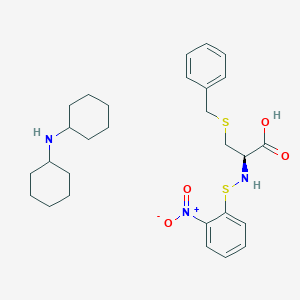
H-Lys-Val-OH hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys-Val-OH hydrochloride, also known as L-Lysine-L-Valine-L-Hydroxyproline hydrochloride, is a natural amino acid derivative used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 283.76 g/mol. It is a valuable reagent for peptide synthesis and protein modification, and has a wide range of biochemical and physiological effects.
Scientific Research Applications
H-Lys-Val-OH hydrochloride has numerous scientific research applications. It is used in the synthesis of peptides and proteins, and can be used to modify existing proteins or to create new ones. It is also used in the study of enzyme activities and the study of protein-protein interactions. In addition, it has been used to study the structure and function of cell membranes, and to study the effects of drugs on cells.
Mechanism of Action
H-Lys-Val-OH hydrochloride acts by binding to specific receptors on the surface of cells, which in turn triggers a cascade of biochemical reactions. Depending on the type of receptor it binds to, different biological effects can be observed. For example, it can activate or inhibit enzymes, or it can regulate the expression of genes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to regulate gene expression, and to modulate the activity of ion channels. In addition, it has been shown to affect the structure and function of cell membranes, and to modulate the activity of signal transduction pathways.
Advantages and Limitations for Lab Experiments
H-Lys-Val-OH hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that can be stored for long periods of time. In addition, it is a relatively non-toxic compound, making it safe to handle. However, there are some limitations to its use in lab experiments. It is not very soluble in aqueous solutions, and it can be difficult to work with in some experiments.
Future Directions
H-Lys-Val-OH hydrochloride has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of drugs on cells, to study the structure and function of cell membranes, and to study the regulation of gene expression. In addition, it could be used to study the effects of environmental toxins on cells, and to study the effects of diet and lifestyle on health. Furthermore, it could be used to study the effects of aging on cells, and to study the effects of disease on cells.
Synthesis Methods
H-Lys-Val-OH hydrochloride is synthesized by the reaction of l-lysine hydrochloride, l-valine, and l-hydroxyproline. The reaction proceeds in a two-step process, with the first step involving the reaction of l-lysine hydrochloride and l-valine to form a Schiff base. This is then followed by the reaction of the Schiff base with l-hydroxyproline to form this compound.
properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYIEZRMCQJCX-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
